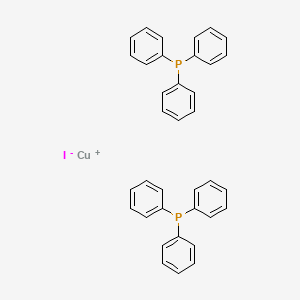
Iodobis(triphenylphosphino)copper
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodobis(triphenylphosphino)copper is an organometallic compound with the molecular formula C36H30CuIP2. It is known for its crystalline structure, which can appear as yellow or orange crystals. This compound is formed through the coordination of a copper ion with two triphenylphosphine ligands and one iodine atom .
Preparation Methods
The synthesis of Iodobis(triphenylphosphino)copper typically involves the reaction of triphenylphosphine (PPh3) with copper(I) iodide (CuI). The reaction is usually carried out in an organic solvent such as diethyl ether. The mixture is heated and stirred to yield the product, which is generally obtained as yellow crystals .
Reaction Conditions:
Reagents: Triphenylphosphine (PPh3), Copper(I) iodide (CuI)
Solvent: Diethyl ether or other suitable organic solvents
Temperature: Heating is required
Product: Yellow crystalline this compound
Chemical Reactions Analysis
Iodobis(triphenylphosphino)copper undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the iodine atom is replaced by other ligands under suitable conditions.
Common Reagents and Conditions:
Reducing Agents: Often used in the presence of other reducing agents to enhance its reactivity.
Substitution Reactions: Typically involve nucleophiles that can replace the iodine atom.
Major Products:
- The products of these reactions depend on the specific reagents and conditions used but generally include reduced organic compounds and substituted copper complexes.
Scientific Research Applications
Iodobis(triphenylphosphino)copper has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and reductions.
Biology: The compound’s ability to form complexes with other metals makes it useful in studying metalloproteins and other biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which Iodobis(triphenylphosphino)copper exerts its effects involves the coordination of the copper ion with the triphenylphosphine ligands and the iodine atom. This coordination creates a stable complex that can interact with various substrates, facilitating reactions such as reductions and substitutions .
Molecular Targets and Pathways:
Copper Ion: Central to the compound’s reactivity, enabling electron transfer and stabilization of reaction intermediates.
Triphenylphosphine Ligands: Provide steric and electronic effects that enhance the compound’s catalytic properties.
Comparison with Similar Compounds
Iodobis(triphenylphosphino)copper can be compared with other similar organometallic compounds, such as:
Chlorobis(triphenylphosphino)copper: Similar structure but with a chlorine atom instead of iodine.
Bromobis(triphenylphosphino)copper: Contains a bromine atom in place of iodine.
Fluorobis(triphenylphosphino)copper: Features a fluorine atom instead of iodine.
Uniqueness:
Properties
CAS No. |
16109-82-3 |
|---|---|
Molecular Formula |
C36H30CuIP2 |
Molecular Weight |
715.0 g/mol |
IUPAC Name |
copper(1+);triphenylphosphane;iodide |
InChI |
InChI=1S/2C18H15P.Cu.HI/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h2*1-15H;;1H/q;;+1;/p-1 |
InChI Key |
FMNOWIWLAUZDDY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)

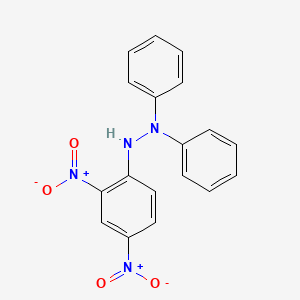
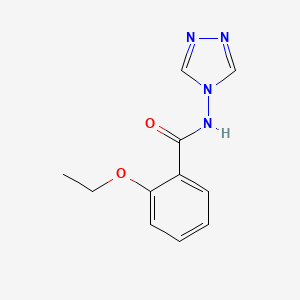
![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)
![(Z)-3-[4-(4-chlorophenyl)phenyl]prop-2-enoic acid](/img/structure/B14155861.png)
![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
![2,6-dibenzyl-4-N,8-N-bis(1,2,4-triazol-4-yl)triazolo[4,5-f]benzotriazole-4,8-diimine](/img/structure/B14155884.png)
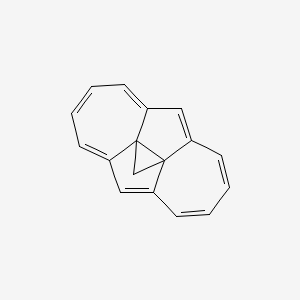
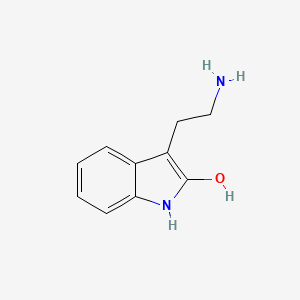
![Methyl 3-[acetyl(methyl)amino]-3-deoxypentofuranoside](/img/structure/B14155894.png)
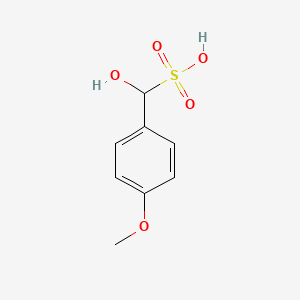
![2,10-Dimethyl-3-phenylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B14155914.png)
